N-(Quinolin-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinolin-2-yl)pentanamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound has been studied for its potential as a ligand for dopamine receptors, particularly the D3 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for N-(Quinolin-2-yl)pentanamide involves the reaction of 5-bromo-N-(quinolin-2-yl)pentanamide with 1-(3,5-dichlorophenyl)piperazine in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 24 hours and then cooled to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(Quinolin-2-yl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Substitution reactions can occur at the quinoline ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a ligand for coordination chemistry and catalysis.
Biology: As a probe for studying biological processes involving dopamine receptors.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Quinolin-2-yl)pentanamide involves its interaction with dopamine receptors, particularly the D3 receptor. The compound binds to the receptor and modulates its activity, which can influence various physiological processes such as movement, mood, and cognition . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways associated with dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamides: These compounds have similar structures and are also studied for their affinity for dopamine receptors.
Quinoline N-oxides: These are oxidation products of quinoline derivatives and have different chemical properties and applications.
Uniqueness
N-(Quinolin-2-yl)pentanamide is unique due to its specific structure, which allows it to interact selectively with dopamine receptors. This selectivity makes it a valuable compound for studying the role of dopamine receptors in various physiological and pathological processes.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-quinolin-2-ylpentanamide |
InChI |
InChI=1S/C14H16N2O/c1-2-3-8-14(17)16-13-10-9-11-6-4-5-7-12(11)15-13/h4-7,9-10H,2-3,8H2,1H3,(H,15,16,17) |
InChI Key |
JUTMQZZDKHRKAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.